3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone
Overview
Description
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone is a complex organic compound featuring a triazole ring, a pyridazinone core, and various functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone typically involves multi-step organic reactions:
Formation of the Triazole Ring: The triazole ring can be synthesized via a cyclization reaction involving hydrazine derivatives and appropriate nitriles under acidic or basic conditions.
Attachment of the Pyridazinone Core: The pyridazinone core is often introduced through a condensation reaction between a hydrazine derivative and a diketone.
Functional Group Modifications: The ethyl and sulfanyl groups are introduced through alkylation and thiolation reactions, respectively, using reagents like ethyl halides and thiols.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes:
Catalysts: Use of catalysts to enhance reaction rates.
Solvents: Selection of appropriate solvents to facilitate reactions and purifications.
Temperature and Pressure Control: Precise control of reaction conditions to maximize efficiency and minimize by-products.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The sulfanyl group can undergo oxidation to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions to modify its electronic properties.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halogens, alkyl halides, nucleophiles like amines or thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Reduced triazole derivatives.
Substitution Products: Various substituted aromatic compounds depending on the reagents used.
Scientific Research Applications
Chemistry
Catalysis: The compound can act as a ligand in coordination chemistry, facilitating various catalytic processes.
Material Science: Its unique structure makes it a candidate for developing new materials with specific electronic or photonic properties.
Biology and Medicine
Antimicrobial Agents: The compound’s structure suggests potential antimicrobial activity, making it a candidate for drug development.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes, useful in treating diseases.
Industry
Dye and Pigment Production: Its aromatic structure can be modified to produce dyes and pigments.
Polymer Additives: It can be used as an additive in polymers to enhance their properties.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes or receptors. The triazole and pyridazinone rings are known to interact with biological macromolecules, potentially inhibiting enzyme activity or modulating receptor functions. The exact pathways depend on the specific application, such as antimicrobial activity or enzyme inhibition.
Comparison with Similar Compounds
Similar Compounds
3-(4-ethyl-5-methyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone: Similar structure but with a methyl group instead of a sulfanyl group.
3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-phenyl-4(1H)-pyridazinone: Similar structure but with a phenyl group instead of a 4-methylphenyl group.
Uniqueness
The presence of the sulfanyl group in 3-(4-ethyl-5-sulfanyl-4H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)-4(1H)-pyridazinone provides unique chemical reactivity and potential biological activity compared to its analogs. This makes it a valuable compound for further research and development in various scientific fields.
Properties
IUPAC Name |
3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N5OS/c1-3-19-14(16-17-15(19)22)13-12(21)8-9-20(18-13)11-6-4-10(2)5-7-11/h4-9H,3H2,1-2H3,(H,17,22) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DEHRBVPGHLIAFC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NNC1=S)C2=NN(C=CC2=O)C3=CC=C(C=C3)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N5OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID101322274 | |
Record name | 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
313.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
38.6 [ug/mL] (The mean of the results at pH 7.4) | |
Record name | SID24821653 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
CAS No. |
478063-58-0 | |
Record name | 3-(4-ethyl-5-sulfanylidene-1H-1,2,4-triazol-3-yl)-1-(4-methylphenyl)pyridazin-4-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID101322274 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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